molecular formula C6H6N2O2S B065206 2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid CAS No. 193538-14-6

2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid

Cat. No.: B065206
CAS No.: 193538-14-6
M. Wt: 170.19 g/mol
InChI Key: VFWWRDRRCANUPD-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid under mild heating conditions . Another approach involves the use of γ-bromodipnones, which react with 2-aminothiazoles to form the desired compound .

Industrial Production Methods: In industrial settings, a continuous flow system can be employed for the synthesis of this compound. This method involves a three-reactor multistage system where intermediate compounds are not isolated. The reaction of aminothiazole with 3-bromo-2-oxopropanoic acid in the first reactor produces the target compound, which is then combined with a dehydrating system .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde
  • 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde

Uniqueness: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid stands out due to its specific carboxylic acid functional group, which imparts unique chemical reactivity and biological activity compared to its analogs .

This comprehensive overview highlights the significance of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid in various scientific domains. Its unique structure and diverse reactivity make it a valuable compound for ongoing research and industrial applications.

Properties

IUPAC Name

2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-5(10)4-3-8-1-2-11-6(8)7-4/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWWRDRRCANUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598268
Record name 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193538-14-6
Record name 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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